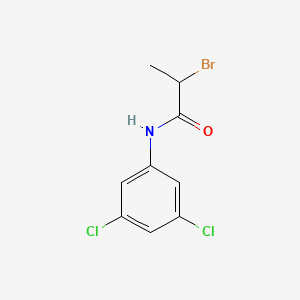

2-bromo-N-(3,5-dichlorophenyl)propanamide

Description

2-Bromo-N-(3,5-dichlorophenyl)propanamide is a halogenated amide compound characterized by a propanamide backbone substituted with bromine at the 2-position and a 3,5-dichlorophenyl group attached to the nitrogen atom. The compound has been listed by CymitQuimica as a research chemical, though current availability is discontinued .

Properties

IUPAC Name |

2-bromo-N-(3,5-dichlorophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl2NO/c1-5(10)9(14)13-8-3-6(11)2-7(12)4-8/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGYVOMJXYSEEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3,5-dichlorophenyl)propanamide typically involves the bromination of N-(3,5-dichlorophenyl)propanamide. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of 2-bromo-N-(3,5-dichlorophenyl)propanamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3,5-dichlorophenyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted amides and other derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

2-bromo-N-(3,5-dichlorophenyl)propanamide serves as an important building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules : It acts as a precursor for synthesizing more complex organic compounds through various chemical reactions including substitution and coupling reactions.

- Reagent in Chemical Reactions : The compound is employed as a reagent in multiple chemical transformations due to its reactive bromine atom .

Biology

Research has indicated that this compound possesses potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives similar to 2-bromo-N-(3,5-dichlorophenyl)propanamide exhibit antimicrobial effects against various pathogens. For instance, compounds with structural similarities have demonstrated significant inhibition of bacterial growth .

- Anticancer Activity : The compound has been investigated for its anticancer properties. In vitro studies indicate that it may induce apoptosis in cancer cells through mitochondrial pathways. A related compound showed an IC50 value of 0.05 μM against breast cancer cell lines .

Medicine

The therapeutic potential of 2-bromo-N-(3,5-dichlorophenyl)propanamide is being explored in drug development:

- Drug Development : It is being studied as a potential candidate for new drug formulations targeting various diseases, particularly cancers and infections .

- Mechanism of Action Studies : Interaction studies are being conducted to understand its binding affinity to biological targets such as enzymes and receptors. Techniques like surface plasmon resonance are utilized to assess these interactions .

Data Table: Applications Overview

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Synthesis of complex molecules | Used as a precursor in organic synthesis |

| Biology | Antimicrobial activity | Exhibits significant inhibition against pathogens |

| Anticancer activity | Induces apoptosis with IC50 values < 0.1 μM | |

| Medicine | Drug development | Potential candidate for new therapeutic agents |

| Mechanism studies | Binding affinity assessed using advanced techniques |

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of compounds related to 2-bromo-N-(3,5-dichlorophenyl)propanamide. The findings indicated that these compounds inhibited cell proliferation and induced apoptosis in MDA468 breast cancer cells via mitochondrial pathways, showcasing their potential as therapeutic agents against cancer .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of similar compounds revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The study utilized minimum inhibitory concentration (MIC) assays to determine the efficacy, highlighting the compound's potential for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-bromo-N-(3,5-dichlorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Differences and Implications

Crystallinity and Hydrogen Bonding

- The tert-butyl analog (3-bromo-N-(3,5-di-tert-butylphenyl)propanamide) exhibits a twisted amide-phenyl conformation (C–N–C–C torsion angle = 29.4°) and N–H⋯O hydrogen bonding, forming parallel chains in its crystal lattice. This contrasts with the dichlorophenyl variant, where tighter halogen packing may alter crystallization behavior .

Agrochemical Relevance

- Propanil and propachlor demonstrate the importance of chloro-substitution in herbicidal activity.

Biological Activity

2-Bromo-N-(3,5-dichlorophenyl)propanamide, also known by its CAS number 123306-44-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 2-bromo-N-(3,5-dichlorophenyl)propanamide can be represented as follows:

The synthesis typically involves the bromination of N-(3,5-dichlorophenyl)propanamide under controlled conditions. The introduction of the bromine atom enhances the compound's reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that 2-bromo-N-(3,5-dichlorophenyl)propanamide exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that the compound has notable antimicrobial effects against a range of bacteria and fungi. It has been evaluated for its effectiveness in inhibiting growth in pathogenic strains.

- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, indicating its potential as a chemotherapeutic agent.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

The mechanism by which 2-bromo-N-(3,5-dichlorophenyl)propanamide exerts its biological effects involves interaction with various molecular targets:

- Protein Binding : The bromine atom in the structure allows for enhanced binding affinity to target proteins through halogen bonding.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of 2-bromo-N-(3,5-dichlorophenyl)propanamide, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests potential applications in treating bacterial infections.

Case Study 2: Anticancer Activity

A recent investigation focused on the cytotoxic effects of this compound on human melanoma cell lines (A-375). The results indicated a significant reduction in cell viability at concentrations above 25 µM after 48 hours of exposure. The study concluded that the compound could be further developed as an anticancer agent due to its selective toxicity towards cancer cells while sparing normal fibroblasts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.